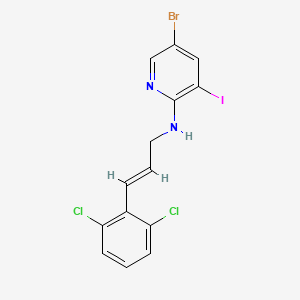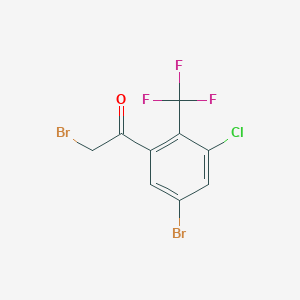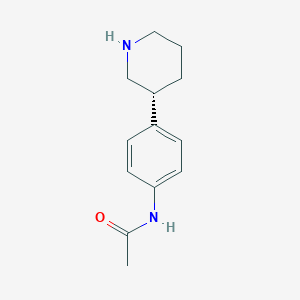
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (t-Boc) protecting group, a hydroxy-butenyl side chain, and a peptide linkage involving valine and leucine residues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide typically involves multiple steps, starting from the protection of amino acids and the formation of peptide bonds. The t-Boc group is commonly used to protect the amino group of valine, while the hydroxy-butenyl side chain is introduced through a specific alkylation reaction. The final step involves the coupling of the protected valine and leucine residues with aniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The use of solid-phase peptide synthesis (SPPS) is also common in large-scale production to ensure high yield and purity .
化学反応の分析
Types of Reactions
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The t-Boc group can be removed under acidic conditions to expose the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the t-Boc protecting group.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and reduced fragments, depending on the specific reaction conditions .
科学的研究の応用
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-butenyl side chain and peptide linkage play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
- (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Amide
- (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Ester
- (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Thioester
Uniqueness
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties
特性
分子式 |
C26H41N3O5 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-N-(2-hydroxybut-3-enyl)carbamate |
InChI |
InChI=1S/C26H41N3O5/c1-9-20(30)16-29(25(33)34-26(6,7)8)22(18(4)5)24(32)28-21(15-17(2)3)23(31)27-19-13-11-10-12-14-19/h9-14,17-18,20-22,30H,1,15-16H2,2-8H3,(H,27,31)(H,28,32) |
InChIキー |
LYIPCWQYOCWNLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N(CC(C=C)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-[2-2H]glucose](/img/structure/B13722136.png)
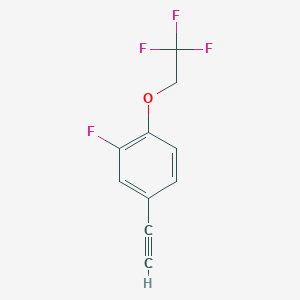
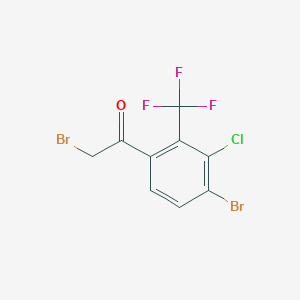
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
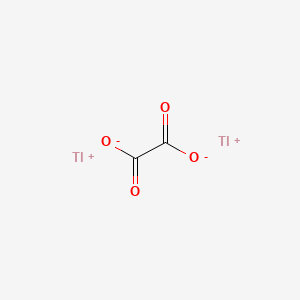
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)
